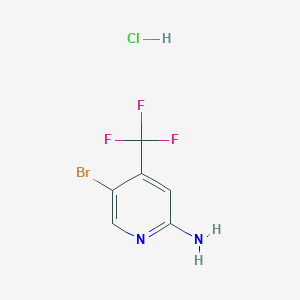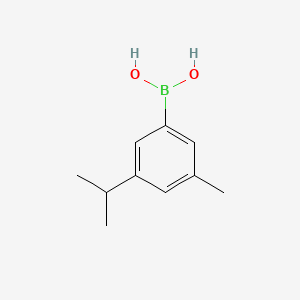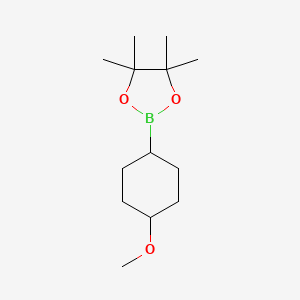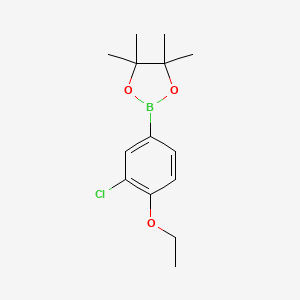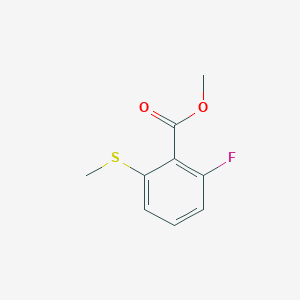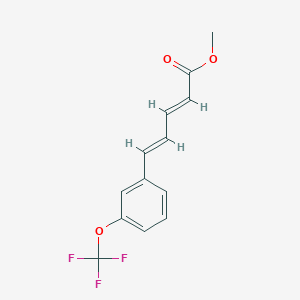
(2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a penta-2,4-dienoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
(2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,4E)-Methyl 5-(3-methoxyphenyl)penta-2,4-dienoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(2E,4E)-Methyl 5-(3-chlorophenyl)penta-2,4-dienoate: Contains a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H11F3O3 |
|---|---|
Poids moléculaire |
272.22 g/mol |
Nom IUPAC |
methyl (2E,4E)-5-[3-(trifluoromethoxy)phenyl]penta-2,4-dienoate |
InChI |
InChI=1S/C13H11F3O3/c1-18-12(17)8-3-2-5-10-6-4-7-11(9-10)19-13(14,15)16/h2-9H,1H3/b5-2+,8-3+ |
Clé InChI |
MNKYYJIPCNTTDO-QKVOYMTASA-N |
SMILES isomérique |
COC(=O)/C=C/C=C/C1=CC(=CC=C1)OC(F)(F)F |
SMILES canonique |
COC(=O)C=CC=CC1=CC(=CC=C1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14031164.png)
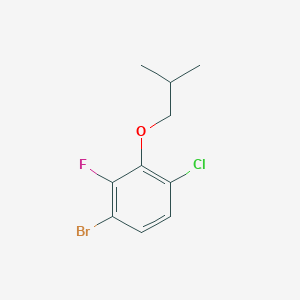
![tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane](/img/structure/B14031186.png)
![Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hcl](/img/structure/B14031193.png)
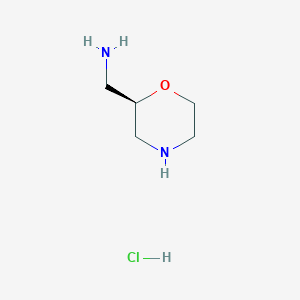
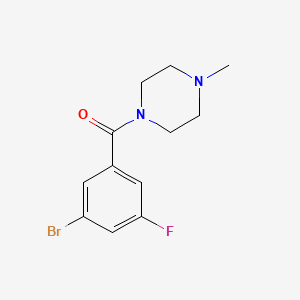
![N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14031207.png)
